Dose-Dependent Pulmonary αvβ6 Receptor Occupancy Quantified by PET Imaging
Bexotegrast achieves quantifiable, dose-dependent αvβ6 integrin receptor occupancy in the lungs of IPF patients, directly confirmed by [18F]FP-R01-MG-F2 PET tracer displacement [1]. Single oral doses produced estimated maximum receptor occupancy values of 35% (60 mg), 53% (80 mg), 71% (120 mg), 88% (240 mg), and 92% (320 mg) [1]. The unbound plasma half-maximal effective concentration (EC50) for receptor occupancy was estimated at 3.32 ng/mL [1]. This target engagement quantification is unavailable for comparator αvβ6 inhibitors lacking clinical PET validation.
| Evidence Dimension | αvβ6 integrin receptor occupancy in lung tissue |
|---|---|
| Target Compound Data | 92% maximum occupancy at 320 mg single dose; 88% at 240 mg; 71% at 120 mg |
| Comparator Or Baseline | Placebo (0% occupancy); no comparable PET occupancy data available for other αvβ6 inhibitors (e.g., GSK3008348) |
| Quantified Difference | 92% absolute receptor occupancy vs. baseline |
| Conditions | Phase 2 open-label study (NCT04072315); 8 IPF patients; PET imaging with αvβ6-specific tracer [18F]FP-R01-MG-F2 at 4 hours post-dose |
Why This Matters
Quantified target engagement confirms that bexotegrast reaches its intended pulmonary target at clinically relevant doses, a critical pharmacodynamic validation that supports dose selection for efficacy trials and differentiates it from αvβ6 inhibitors without clinical PET occupancy data.
- [1] Mooney JJ, Montesi SB, Turner SM, et al. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial. Ann Am Thorac Soc. 2025;22(3):350-358. View Source
